

Application Notes and Protocols for Gut Microbiota Analysis with Fructo-oligosaccharide DP14

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Compound of Interest

Compound Name: *Fructo-oligosaccharide DP14*

Cat. No.: *B12399284*

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Introduction

Fructo-oligosaccharides (FOS) are a class of non-digestible carbohydrates that function as prebiotics, selectively stimulating the growth and activity of beneficial bacteria in the colon. The physiological effects of FOS are influenced by their degree of polymerization (DP), or chain length. **Fructo-oligosaccharide DP14**, a long-chain FOS, is of particular interest for its potential to be fermented more slowly and in more distal parts of the colon compared to short-chain FOS (scFOS). This prolonged fermentation may lead to a sustained release of metabolites and a distinct modulation of the gut microbiota, including a notable increase in butyrate-producing bacteria.

These application notes provide a comprehensive guide for the in vitro analysis of the effects of Fructo-oligosaccharide DP14 on the human gut microbiota. The protocols detailed below cover experimental design, sample analysis, and data interpretation, offering a framework for researchers investigating the prebiotic potential of this specific long-chain FOS.

Data Presentation: Efficacy of Fructo-oligosaccharide DP14

The following tables summarize expected quantitative data from in vitro fermentation of **Fructo-oligosaccharide DP14** with human fecal microbiota, based on findings for long-chain FOS.

Table 1: Modulation of Key Bacterial Genera by **Fructo-oligosaccharide DP14** (in vitro fermentation)

Bacterial Genus	Control (no substrate) - Relative Abundance (%)	Fructo-oligosaccharide DP14 - Relative Abundance (%)	Fold Change
Bifidobacterium	5.0 ± 1.5	20.2 ± 4.5[1]	~4.0x
Lactobacillus	1.0 ± 0.5	3.5 ± 1.0[2][3]	~3.5x
Faecalibacterium	8.0 ± 2.0	12.0 ± 3.0	~1.5x
Roseburia	3.0 ± 1.0	5.0 ± 1.5	~1.7x
Bacteroides	25.0 ± 5.0	20.0 ± 4.0	~0.8x
Prevotella	15.0 ± 4.0	12.0 ± 3.0	~0.8x

Note: The data presented are representative values derived from studies on long-chain FOS and inulin and serve as an expected outcome for FOS DP14. Actual results may vary based on the fecal donor and specific experimental conditions.

Table 2: Production of Short-Chain Fatty Acids (SCFAs) after 24h Fermentation of **Fructo-oligosaccharide DP14**

SCFA	Control (no substrate) - Concentration (mM)	Fructo-oligosaccharide DP14 - Concentration (mM)
Acetate	15.0 ± 3.0	41.8 ± 5.0[4]
Propionate	5.0 ± 1.5	10.0 ± 2.5
Butyrate	8.0 ± 2.0	24.0 ± 4.0[4][5]
Total SCFAs	28.0 ± 5.0	75.8 ± 10.0

Note: Increased butyrate production is a key anticipated outcome of long-chain FOS fermentation.[4][5] These values are estimates based on existing literature.

Experimental Protocols

Protocol 1: In Vitro Anaerobic Fermentation of Fructo-oligosaccharide DP14

This protocol describes a batch fermentation model using human fecal inocula to simulate the colonic environment.[6]

Materials:

- Fresh human fecal samples from healthy donors
- Anaerobic chamber (85% N₂, 10% CO₂, 5% H₂)
- Basal fermentation medium (see recipe below)
- **Fructo-oligosaccharide DP14** solution (sterile)
- Control (sterile water)
- Sterile serum bottles with butyl rubber stoppers and aluminum seals
- Syringes and needles for anaerobic sampling
- Shaking incubator

Basal Fermentation Medium Recipe (per liter):

- Peptone water: 15 g
- Yeast extract: 5 g
- NaCl: 0.5 g
- K₂HPO₄: 0.04 g

- KH_2PO_4 : 0.04 g
- $\text{MgSO}_4 \cdot 7\text{H}_2\text{O}$: 0.01 g
- $\text{CaCl}_2 \cdot 6\text{H}_2\text{O}$: 0.01 g
- NaHCO_3 : 2 g
- Tween 80: 2 ml
- Hemin solution (50 mg/100 ml): 1 ml
- Vitamin K1 solution (1g/100ml): 10 μl
- Cysteine-HCl: 0.5 g
- Resazurin solution (0.1% w/v): 1 ml
- Adjust pH to 7.0. Autoclave and cool under anaerobic conditions.

Procedure:

- **Fecal Slurry Preparation:** Within 2 hours of collection, homogenize fresh fecal samples (1:10 w/v) in pre-reduced anaerobic phosphate-buffered saline (PBS) inside an anaerobic chamber. Filter through four layers of sterile cheesecloth to remove large particulate matter.
- **Fermentation Setup:** To sterile serum bottles, add 45 ml of pre-reduced basal fermentation medium. Add 5 ml of the **Fructo-oligosaccharide DP14** solution to achieve a final concentration of 1% (w/v). For the control group, add 5 ml of sterile water.
- **Inoculation:** Inoculate each bottle with 5 ml of the prepared fecal slurry (10% v/v).
- **Incubation:** Seal the bottles, remove from the anaerobic chamber, and place them in a shaking incubator at 37°C for 48 hours.
- **Sampling:** At designated time points (e.g., 0, 12, 24, and 48 hours), collect samples anaerobically using a sterile syringe. Aliquot samples for DNA extraction (for 16S rRNA sequencing) and SCFA analysis. Immediately freeze samples at -80°C until further analysis.

Protocol 2: Fecal DNA Extraction for 16S rRNA Gene Sequencing

This protocol outlines a common method for extracting microbial DNA from fecal fermentation samples.^[7]

Materials:

- Frozen fecal slurry samples
- DNA extraction kit (e.g., QIAamp PowerFecal Pro DNA Kit)
- Bead-beating homogenizer
- Microcentrifuge
- Nuclease-free water

Procedure:

- Thaw the fecal slurry samples on ice.
- Transfer 250 µl of the slurry to the bead-beating tubes provided in the DNA extraction kit.
- Follow the manufacturer's instructions for the chosen DNA extraction kit. This typically involves mechanical lysis (bead-beating), chemical lysis, and purification of the DNA using spin columns.
- Elute the purified DNA in the provided elution buffer or nuclease-free water.
- Assess the quantity and quality of the extracted DNA using a spectrophotometer (e.g., NanoDrop) and fluorometer (e.g., Qubit). Store the extracted DNA at -20°C.

Protocol 3: 16S rRNA Gene Sequencing Library Preparation

This protocol details the preparation of a library for sequencing the V4 hypervariable region of the 16S rRNA gene.^{[8][9][10]}

Materials:

- Extracted fecal DNA
- Primers for the V4 region (e.g., 515F and 806R) with Illumina adapters
- High-fidelity DNA polymerase
- PCR tubes and thermal cycler
- Agarose gel electrophoresis system
- DNA purification kit or magnetic beads
- DNA quantification kit (e.g., Qubit)

Procedure:

- PCR Amplification:
 - Set up PCR reactions containing the extracted DNA, V4 primers, and high-fidelity polymerase.
 - Use the following PCR cycling conditions: initial denaturation at 95°C for 3 minutes; 25-30 cycles of 95°C for 30 seconds, 55°C for 30 seconds, and 72°C for 30 seconds; and a final extension at 72°C for 5 minutes.
- PCR Product Purification:
 - Run the PCR products on an agarose gel to verify the amplicon size (approximately 250 bp for the V4 region).
 - Purify the PCR products using a DNA purification kit or magnetic beads to remove primers and dNTPs.
- Library Quantification and Pooling:
 - Quantify the purified amplicons using a fluorometer.

- Pool the libraries in equimolar concentrations.
- Sequencing:
 - Sequence the pooled library on an Illumina MiSeq platform using a 2x250 bp paired-end sequencing run.

Protocol 4: Bioinformatic Analysis of 16S rRNA Sequencing Data

This protocol provides a general workflow for analyzing the raw sequencing data.[\[11\]](#)[\[12\]](#)[\[13\]](#)

Software:

- QIIME 2 or similar bioinformatics pipeline
- R for statistical analysis and visualization

Procedure:

- Data Preprocessing:
 - Demultiplex the raw sequencing reads.
 - Perform quality filtering and trimming of the reads to remove low-quality bases and adapter sequences.
- Denoising and Feature Table Generation:
 - Use a denoising algorithm like DADA2 or Deblur to correct sequencing errors and generate a feature table of Amplicon Sequence Variants (ASVs).
- Taxonomic Classification:
 - Assign taxonomy to the ASVs using a pre-trained classifier against a reference database such as SILVA or Greengenes.
- Phylogenetic Tree Construction:

- Perform multiple sequence alignment of the ASVs and construct a phylogenetic tree.
- Diversity Analysis:
 - Calculate alpha diversity metrics (e.g., Shannon diversity, observed features) to assess within-sample diversity.
 - Calculate beta diversity metrics (e.g., Bray-Curtis dissimilarity, weighted and unweighted UniFrac) to compare microbial community composition between samples.
 - Visualize beta diversity using Principal Coordinate Analysis (PCoA) plots.
- Differential Abundance Analysis:
 - Use statistical tests (e.g., ANCOM, DESeq2) to identify taxa that are differentially abundant between the **Fructo-oligosaccharide DP14** and control groups.

Protocol 5: Short-Chain Fatty Acid (SCFA) Analysis by Gas Chromatography (GC)

This protocol describes the quantification of major SCFAs from fermentation samples.[\[14\]](#)[\[15\]](#)[\[16\]](#)

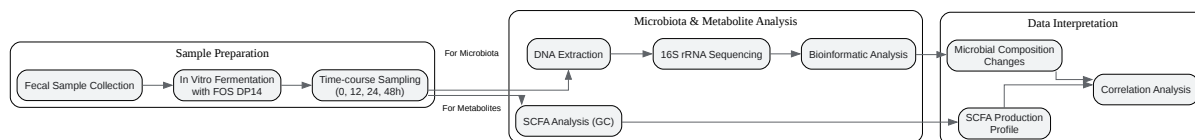
Materials:

- Fermentation supernatant samples
- Internal standard solution (e.g., 2-ethylbutyric acid)
- Hydrochloric acid (HCl)
- Diethyl ether
- Sodium sulfate (anhydrous)
- Gas chromatograph with a flame ionization detector (GC-FID)
- SCFA standards (acetate, propionate, butyrate)

Procedure:

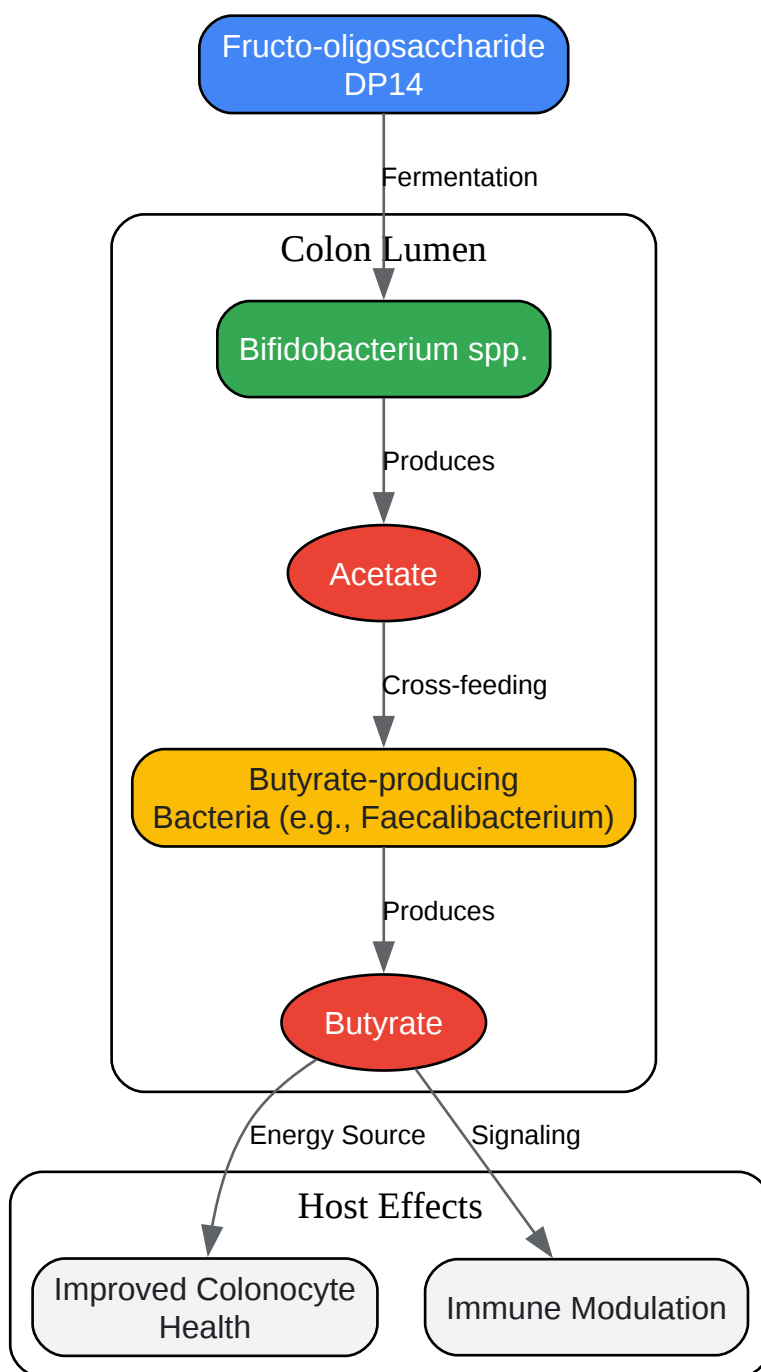
- **Sample Preparation:**
 - Thaw the fermentation supernatant samples.
 - To 1 ml of supernatant, add the internal standard.
 - Acidify the sample by adding HCl.
 - Extract the SCFAs with diethyl ether.
 - Dry the ether layer with anhydrous sodium sulfate.
- **GC Analysis:**
 - Inject the prepared sample into the GC-FID.
 - Use a suitable capillary column for SCFA separation.
 - Set the appropriate temperature program for the oven, injector, and detector.
- **Quantification:**
 - Identify and quantify the SCFAs by comparing the retention times and peak areas with those of the SCFA standards.
 - Normalize the concentrations to the internal standard.

Visualizations



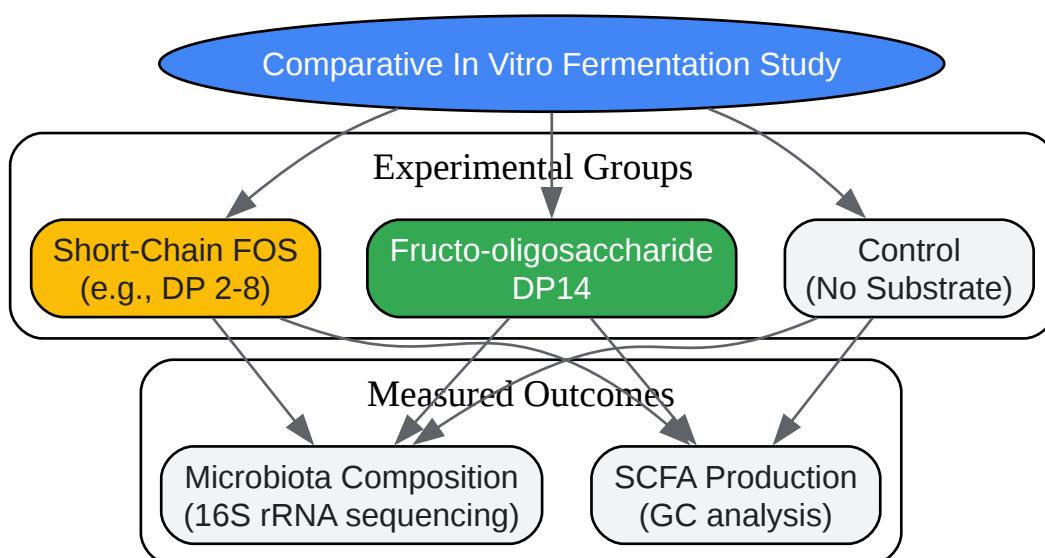
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Caption: Experimental workflow for gut microbiota analysis with FOS DP14.



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Caption: Metabolism of FOS DP14 by gut microbiota and its effects.



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